molecular formula C16H30 B009868 8-Hexadecyne CAS No. 19781-86-3

8-Hexadecyne

Cat. No. B009868
CAS RN: 19781-86-3
M. Wt: 222.41 g/mol
InChI Key: YSDKMBBHKZXPME-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis processes in related studies offer insight into the methods that could be applicable to 8-Hexadecyne. For instance, the synthesis of complex cycloalkanes and other acetylene derivatives involves multi-step sequences and various chemical reactions, highlighting the intricate processes involved in synthesizing specific compounds with precise structural requirements (Marchand et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 8-Hexadecyne can be established through techniques such as single crystal X-ray structural analysis. This method provides unequivocal structural data, essential for understanding the compound's geometry and electronic structure (Marchand et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving acetylene derivatives and cycloalkanes can result in a variety of products, depending on the reactants and conditions. Acid and base-promoted rearrangements, for example, demonstrate the reactivity and transformation possibilities of these compounds, which could relate to the behavior of 8-Hexadecyne under similar conditions (Marchand et al., 1996).

Scientific Research Applications

  • Medicinal Chemistry and Drug Development : 8-Hydroxyquinoline has been studied for its potential in developing potent drug molecules for treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

  • Antiviral Research : The analogue 8-1, a helioxanthin, has shown promise in suppressing hepatitis B virus replication by down-regulating critical transcription factors in HBV-producing cells, which diminishes HBV promoter activity and blocks viral gene expression and replication (Ying et al., 2007).

  • Cancer Therapy and Radiosensitization : Hexadecylphosphocholine may act as a radiosensitizer for cells carrying an activated ras oncogene, which is significant in the context of cancer therapy (Bruyneel et al., 1993).

  • Food Preservation and Safety : Compounds like hexanal, E-2-hexenal, and hexyl acetate can extend the shelf life and improve the hygienic safety of fresh-sliced apples by inhibiting pathogenic microorganisms (Lanciotti et al., 2003).

  • Molecular Epidemiology : The role of 8-Hexadecyne in molecular epidemiology, particularly in studies of cancer risks derived from exposure to environmental carcinogens, has been noted (Wogan, 1992).

  • Chemical Structure Analysis : The structure of 8-Hexadecyne has been established through single crystal X-ray structural analysis, contributing to the understanding of its chemical properties (Marchand et al., 1996).

Safety And Hazards

8-Hexadecyne is a flammable liquid . Contact with 8-Hexadecyne may cause irritation to the skin, eyes, and respiratory system . Direct contact should be avoided and appropriate protective equipment should be worn during operation . When dealing with 8-Hexadecyne, good ventilation conditions should be ensured and inhalation of its vapor should be avoided . In an emergency, appropriate emergency measures should be taken immediately .

properties

IUPAC Name

hexadec-8-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDKMBBHKZXPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873097
Record name 8-Hexadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hexadecyne

CAS RN

19781-86-3
Record name 8-Hexadecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hexadecyne
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Record name 8-Hexadecyne
Source EPA DSSTox
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Record name 8-Hexadecyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
A Krantz, J Laureni - The Journal of Organic Chemistry, 1979 - ACS Publications
… A 500-mL Erlenmeyer flask, equipped with a reflux condenser, was charged with methylene chloride (100 mL), acetic acid (5 mL), and 8-hexadecyne (2.0 g, 0.009 mol).The solution was …
Number of citations: 17 pubs.acs.org
NS Srinivasan, G Lee Donald - The Journal of Organic Chemistry, 1979 - ACS Publications
… A 2-L Erlenmeyer flask, immersed in a water bath at 25 C, was charged with reagent grade acetone (1.05 L) and 8-hexadecyne (6 g, 0.027 mol). To this was added a solution of …
Number of citations: 92 pubs.acs.org
R Curci, M Fiorentino, C Fusco, R Mello, FP Ballistreri… - Tetrahedron letters, 1992 - Elsevier
… Diphenylacetylene and phenylacetylene yield mostly ketene derived products, whereas 8-hexadecyne (an internal dialkyl alkyne) gives 9-hexadecen-8-one (both trans and cis) as the …
Number of citations: 56 www.sciencedirect.com
YS Baek, PH Park, HR An, RM Reddy, PM Park… - 화훼연구, 2016 - researchgate.net
… The most abundant compounds were pentadecane, (6Z,9Z)-6,9-pentadecadien-1-ol, 8-hexadecyne, 1-pentadecene, hexadecane accounting for about 86% of the total GC peak area, …
Number of citations: 4 www.researchgate.net
Y Zhao, YY Fan, WG Yu, J Wang, W Lu… - Journal of AOAC …, 2019 - academic.oup.com
… The main chemical constituents are 8-hexadecyne (31.04%) and 2,6,10-trimethyl… The main chemical constituents included 8-hexadecyne (31.04%), 8-heptadecene (9.21%), dodecan-2-…
Number of citations: 16 academic.oup.com
DG Lee, VS Chang - The Journal of Organic Chemistry, 1979 - ACS Publications
… The results presented in Table I indicate that long chain alkynes such as 8-hexadecyne and 7-tetradecyne are not readily oxidized by aqueous permanganate. The lack of reaction …
Number of citations: 100 pubs.acs.org
N Shi, XJ Liu, YJ Chang, NW Li, DR Yao - Journal of Plant …, 2017 - cabdirect.org
… fresh flowers of cultivar 'Ruby' and 'Daubeniana', and Nymphaea caerulea Savigny, respectively; there are eight identical components, in which, the relative content of 8-hexadecyne is …
Number of citations: 2 www.cabdirect.org
WJ Gensler, RS Prasad, AP Chaudhuri… - The Journal of Organic …, 1979 - ACS Publications
… This was converted to its tetrahydropyranyl derivative and then alkylatedwith 1,7-dichloroheptane to give l-chloro-16-(tetrahydropyranyloxy)-8-hexadecyne. Half-hydrogenation followed …
Number of citations: 18 pubs.acs.org
R Cur&, M Fiorentino, C Fusco, R Mello, FP Ballistteri… - academia.edu
b situ generated or isolated dimethyldioxirane(la) and methyl (trifluoromethyI) dioxirane(lb) efficiently afford oxidation of alkynes. most likely via oxirene intermediates. which rearrange …
Number of citations: 0 www.academia.edu
MP Doyle, WJ Bryker - The Journal of Organic Chemistry, 1979 - ACS Publications
… A 2-L Erlenmeyer flask, immersed in a water bath at 25 C, was charged with reagent grade acetone (1.05 L) and 8-hexadecyne (6 g, 0.027 mol). To this was added a solution of …
Number of citations: 299 pubs.acs.org

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